molecular formula C15H13NO6S2 B2597143 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 853903-90-9

2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

Cat. No. B2597143
CAS RN: 853903-90-9
M. Wt: 367.39
InChI Key: WHECEDBSMZOBPW-WDZFZDKYSA-N
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Description

The compound “2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid” is a chemical compound with the molecular weight of 251.33 . Its IUPAC name is (5Z)-5-(3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms . The presence of sulfur enhances their pharmacological properties .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 227-230 degrees Celsius . It is sparingly soluble in water .

Scientific Research Applications

Synthesis and Antitumor Applications

A notable study by Horishny and Matiychuk (2020) developed a preparative procedure for synthesizing a series of thiazolidinone derivatives, including compounds structurally related to the one of interest. These compounds demonstrated moderate antitumor activity against various malignant tumor cells, with the UO31 renal cancer cell line showing significant sensitivity to most of the tested compounds (Horishny & Matiychuk, 2020).

Antimicrobial and Antifungal Activities

Another research area for thiazolidinone derivatives involves their antimicrobial and antifungal properties. Studies have shown that these compounds can be effective against a range of bacterial and fungal species. For example, Doležel et al. (2009) prepared some thiazolidin-3-acetic acid derivatives as potential antifungal agents, with certain derivatives strongly inhibiting the growth of various Candida species and Trichosporon asahii (Doležel et al., 2009).

Green Chemistry Synthesis

The compound's synthesis also highlights the application of green chemistry principles. Horishny and Matiychuk (2020) synthesized N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid, using water as the optimal reaction medium. This process not only adheres to green chemistry principles but also yields nearly quantitative results, indicating an efficient and environmentally friendly synthesis method (Horishny & Matiychuk, 2020).

Potential Drug Likeness and Physicochemical Properties

Further studies by Horishny and Matiychuk (2021) on thiazolidinone derivatives, including those related to the compound of interest, have evaluated their physicochemical properties and drug likeness in silico. These studies provide insights into the potential of these compounds as therapeutic agents, with specific derivatives showing moderate antitumor activity against human cancer cell lines (Horishny & Matiychuk, 2021).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

The primary targets of this compound are related to its thiazolidinone scaffold. Thiazolidinones are heterocyclic compounds that have been investigated for their diverse biological activities . In the case of our compound, the thiazolidinone ring plays a crucial role in its interactions.

properties

IUPAC Name

2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S2/c1-22-9-4-2-3-8(5-9)6-11-13(19)16(15(23)24-11)10(14(20)21)7-12(17)18/h2-6,10H,7H2,1H3,(H,17,18)(H,20,21)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHECEDBSMZOBPW-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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